molecular formula C12H14O2 B7959558 METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE

METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE

Cat. No.: B7959558
M. Wt: 190.24 g/mol
InChI Key: GBNNKNLJHYPKIG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often found in natural products such as fruits and flowers. This particular compound is derived from tetralin, a bicyclic hydrocarbon, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE can be synthesized through the esterification of (1S)-tetralin-1-carboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: (1S)-Tetralin-1-carboxylic acid and methanol.

    Reduction: (1S)-Tetralin-1-methanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-Tetralin-1-carboxylic acid methyl ester: The enantiomer of METHYL(1S)-1,2,3,4-TETRAHYDRONAPHTHALENE-1-CARBOXYLATE.

    Tetralin-1-carboxylic acid ethyl ester: An ester with a different alkyl group.

    Tetralin-1-carboxylic acid: The parent carboxylic acid.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The methyl ester group also imparts distinct chemical properties compared to other esters or the parent carboxylic acid.

Properties

IUPAC Name

methyl (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNNKNLJHYPKIG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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